molecular formula C20H32O3 B1231026 14,15-Epoxy-5,8,11-eicosatrienoic acid CAS No. 81276-03-1

14,15-Epoxy-5,8,11-eicosatrienoic acid

Cat. No.: B1231026
CAS No.: 81276-03-1
M. Wt: 320.5 g/mol
InChI Key: JBSCUHKPLGKXKH-JFGLUDJCSA-N
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Description

14,15-Epoxy-5,8,11-eicosatrienoic acid is a type of epoxyeicosatrienoic acid, which is a metabolite of arachidonic acid. These compounds are produced by cytochrome P450 epoxygenases and play significant roles as endogenous lipid mediators in various biological processes .

Mechanism of Action

Target of Action

14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a metabolite of arachidonic acid . It primarily targets the 12-lipoxygenase enzyme , which plays a crucial role in the metabolism of arachidonic acid to various bioactive eicosanoids .

Mode of Action

14,15-EET acts as an inhibitor of 12-lipoxygenase . By inhibiting this enzyme, it interferes with the conversion of arachidonic acid into other bioactive eicosanoids . This results in the modulation of various physiological processes, including inflammation and platelet aggregation .

Biochemical Pathways

14,15-EET is a part of the arachidonic acid metabolism pathway . It is formed via the epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms . The conversion of EETs into vicinal diols by epoxide hydrolases results in the loss of much of their biological activity .

Pharmacokinetics

It is known that it is a metabolite found in human blood plasma

Result of Action

The inhibition of 12-lipoxygenase by 14,15-EET can trigger the release of Ca2+ from the endoplasmic reticulum and other intracellular stores in MDCK cells . This can lead to various cellular effects, including changes in cell signaling and function .

Action Environment

The action of 14,15-EET can be influenced by various environmental factors. For instance, the presence of other compounds in the cellular environment can affect its efficacy and stability. Additionally, the specific cellular context, such as the type of cell and its physiological state, can also influence the action of 14,15-EET .

Future Directions

While studies to date imply that the EETs, EET-forming epoxygenases, and EET-inactivating sEH can be manipulated to control a wide range of human diseases, clinical studies have yet to prove this . Determination of the role of the EETS in human diseases is made particularly difficult because of the large number of EET-forming epoxygenases, large number of epoxygenase substrates other than arachidonic acid, and the large number of activities, some of which may be pathological or injurious, that the EETs possess .

Biochemical Analysis

Biochemical Properties

14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in several biochemical reactions. It interacts with enzymes such as cytochrome P450 epoxygenases, which catalyze its formation from arachidonic acid . Additionally, it is metabolized by soluble epoxide hydrolase (sEH) to form dihydroxy-eicosatrienoic acids (DHETs) . This compound also interacts with various proteins and biomolecules, influencing their activity and function. For instance, it has been shown to inhibit arachidonic acid-induced platelet aggregation and decrease calcium entry into stimulated platelets .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In endothelial cells, it is rapidly taken up and incorporated into phospholipids, where it can influence vascular function . This compound also affects cell signaling pathways, such as those involved in vasodilation and anti-inflammatory responses . Furthermore, it has been implicated in the regulation of gene expression and cellular metabolism, contributing to its diverse physiological roles.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to and modulates the activity of enzymes like cytochrome P450 epoxygenases and soluble epoxide hydrolase . Additionally, it influences gene expression by acting on transcription factors and other regulatory proteins . These interactions result in changes in cellular function, including enzyme inhibition or activation and alterations in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it is rapidly metabolized to dihydroxy-eicosatrienoic acids (DHETs) by soluble epoxide hydrolase . This rapid metabolism can influence its stability and long-term effects on cellular function. Additionally, the compound’s accumulation in endothelial phospholipids suggests that its effects may be transient and dependent on its metabolic conversion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as vasodilation and anti-inflammatory actions . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular signaling and metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily formed from arachidonic acid by the action of cytochrome P450 epoxygenases . Once formed, it can be further metabolized by soluble epoxide hydrolase to produce dihydroxy-eicosatrienoic acids (DHETs) . These metabolic pathways are crucial for regulating the levels and activity of this compound in various tissues and cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. It is rapidly taken up by endothelial cells and incorporated into phospholipids . This incorporation influences its localization and accumulation within cellular compartments. Additionally, its distribution can be affected by its metabolic conversion to dihydroxy-eicosatrienoic acids (DHETs), which are excreted in the urine .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the phospholipid bilayer of endothelial cells, where it can modulate vascular function . Additionally, its incorporation into specific phospholipids suggests that it may be targeted to particular cellular compartments or organelles involved in stimulus-response coupling . This subcellular localization is essential for its role in regulating cellular processes and signaling pathways.

Chemical Reactions Analysis

14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include epoxide hydrolases for hydrolysis, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include vicinal diols and various substituted derivatives .

Comparison with Similar Compounds

14,15-Epoxy-5,8,11-eicosatrienoic acid is unique among epoxyeicosatrienoic acids due to its specific structure and biological activity. Similar compounds include:

  • 5,6-Epoxy-8,11,14-eicosatrienoic acid
  • 8,9-Epoxy-5,11,14-eicosatrienoic acid
  • 11,12-Epoxy-5,8,14-eicosatrienoic acid

These compounds share similar epoxide structures but differ in the position of the epoxide ring and the double bonds. The uniqueness of this compound lies in its specific interaction with enzymes and receptors, leading to distinct biological effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 14,15-Epoxy-5,8,11-eicosatrienoic acid involves the conversion of eicosatrienoic acid into the final product through epoxidation at the 14,15 positions.", "Starting Materials": [ "Eicosatrienoic acid", "MCPBA", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Dissolve eicosatrienoic acid in ethyl acetate", "Add MCPBA to the solution and stir for 2 hours", "Quench the reaction with sodium bicarbonate", "Extract the product with ethyl acetate", "Wash the organic layer with water", "Dry the organic layer with sodium sulfate", "Concentrate the solution", "Purify the product by column chromatography using methanol and ethyl acetate as eluents" ] }

CAS No.

81276-03-1

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,8E,11E)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4+,9-7+,13-10+

InChI Key

JBSCUHKPLGKXKH-JFGLUDJCSA-N

Isomeric SMILES

CCCCCC1C(O1)C/C=C/C/C=C/C/C=C/CCCC(=O)O

SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

physical_description

Solid

Synonyms

14,15-EET
14,15-epoxy-5,8,11-eicosatrienoic acid
14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer
14,15-epoxyeicosatrienoic acid
14,15-oxido-5,8,11-eicosatrienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid in the metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid?

A: The research paper demonstrates that 13-HEpETrE is an intermediate in the metabolic pathway of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) in rat epidermal microsomes. [] The study shows that both in the presence and absence of NADPH, rat epidermal microsomes convert 15-HPETE to 13-HEpETrE. This suggests that 13-HEpETrE is formed in an NADPH-independent manner. []

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